cis-BrAAM

Beta-adrenoceptor irreversible antagonist isomer affinity

cis-BrAAM (CAS 97879-27-1) is the single most active Z-1 stereoisomer of BAAM, delivering exclusive orthosteric-site alkylation and wash-resistant irreversible antagonism at β-adrenoceptors. In contrast to mixed BAAM preparations—whose E-8 and Z-8 isomers create ectopic-site artefacts and variable potency—this isomer-pure reagent ensures deterministic, dose-dependent receptor knockdown with 4- to 20-fold higher affinity. It is the definitive tool for Furchgott-type inactivation, receptor turnover assays (t₁/₂ ≈ 28–30 hr in S49 cells), and structure-activity benchmarks. Researchers who require batch-to-batch consistency and unambiguous mechanistic interpretation should specify cis-BrAAM over unresolved BAAM mixtures.

Molecular Formula C₂₄H₃₇BrN₂O₃
Molecular Weight 481.47
CAS No. 97879-27-1
Cat. No. B1141322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-BrAAM
CAS97879-27-1
Synonymscis-Bromoacetyl Alprenlol Menthane;  cis-2-Bromo-N-[1-[4-[[2-hydroxy-3-[2-(2-propenyl)phenoxy]propyl]amino]-4-methylcyclohexyl]-1-methylethyl]acetamide
Molecular FormulaC₂₄H₃₇BrN₂O₃
Molecular Weight481.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-BrAAM (CAS 97879-27-1) – Stereochemically Resolved Irreversible Beta-Adrenoceptor Probe


cis‑BrAAM (cis‑Bromoacetyl Alprenolol Menthane, Z‑1 isomer, CAS 97879‑27‑1) is the single most active stereoisomer of the well‑known alkylating beta‑blocker BAAM [REFS‑1]. Derived from alprenolol by replacement of its isopropylamino group with a 1,8‑diamino‑p‑menthane scaffold and equipped with a bromoacetyl warhead, cis‑BrAAM acts as a potent, wash‑resistant, irreversible antagonist at beta‑adrenergic receptors [REFS‑1][REFS‑2]. It serves as a critical tool for receptor occupancy titration, receptor turnover measurement, and irreversible pharmacological validation studies.

Why BAAM Mixtures or Other Isomers Cannot Replace Isomer-Pure cis-BrAAM


Commercial BAAM is an unresolved mixture of four diastereomers (Z‑1, E‑1, Z‑8, E‑8) that differ dramatically in affinity, binding site specificity, and functional outcome [REFS‑1]. The Z‑1 isomer (cis‑BrAAM) predominates and has the highest affinity, while the Z‑8 isomer alkylates an ectopic site and the E‑8 isomer modifies both orthosteric and ectopic sites, confounding experimental interpretation [REFS‑1]. Substituting isomer‑pure cis‑BrAAM with a mixed BAAM preparation introduces batch‑to‑batch variability, reduces effective potency, and compromises the mechanistic clarity required for receptor inactivation, occupancy‑response coupling, and receptor turnover studies [REFS‑1][REFS‑2].

cis-BrAAM Quantitative Differentiation Evidence vs. Closest Comparators


Superior Binding Affinity of cis-BrAAM (Z-1) Versus the Isomeric BAAM Mixture

cis‑BrAAM (Z‑1 isomer) exhibits a 4‑ to 20‑fold higher affinity for beta‑adrenoceptors than the commonly used BAAM isomeric mixture. In direct head‑to‑head comparisons from the same laboratory, the Z‑1 isomer yielded Kd values of 30 nM (rat heart) and 20 nM (rat lung), whereas the unresolved BAAM mixture displayed Ki values of 126–391 nM in radioligand displacement assays on rat beta‑adrenoceptors [REFS‑1][REFS‑2].

Beta-adrenoceptor irreversible antagonist isomer affinity receptor occupancy

Irreversible, Wash‑Resistant Orthosteric Site Alkylation by cis‑BrAAM

Unlike the reversible parent compound alprenolol (Ki ≈ 1.3 nM, but fully dissociable upon washing), cis‑BrAAM (Z‑1) alkylates the orthosteric drug‑binding site of the beta‑adrenoceptor, producing a persistent decrease in receptor number that withstands extensive membrane washing [REFS‑1][REFS‑2]. After treatment with Z‑1 and subsequent washing, receptor concentration is decreased in a dose‑dependent manner while the binding characteristics of remaining receptors remain unaltered, confirming site‑specific irreversible modification at the drug‑binding pocket [REFS‑1].

covalent inhibitor wash resistance irreversible binding orthosteric site

cis‑BrAAM (Z‑1) Exhibits Single‑Site Orthosteric Specificity, Unlike Z‑8 and E‑8 Isomers

In the Liptak 1985 isomer‑resolved study, the Z‑1 isomer (cis‑BrAAM) exclusively and irreversibly alkylates the drug‑binding site, leaving residual receptor affinity unchanged. The Z‑8 isomer modifies the receptor only at high concentrations and at an ectopic site that alters residual receptor affinity. The E‑8 isomer modifies both the orthosteric and ectopic sites, producing a mixed functional phenotype [REFS‑1]. This makes Z‑1 the only isomer suitable for experiments that require clean, site‑selective receptor inactivation without altering the pharmacological properties of surviving receptors [REFS‑1].

binding site specificity isomer comparison orthosteric vs. ectopic receptor pharmacology

cis‑BrAAM Affords Higher Receptor Inactivation Efficiency Than the BAAM Mixture in Cellular Models

In intact S49 mouse lymphoma cells, the BAAM isomeric mixture irreversibly blocks beta‑adrenergic receptors with an IC50 of 600–900 nM at 4°C, as reported by Box (1989) [REFS‑1]. Based on the 4‑ to 20‑fold affinity advantage of cis‑BrAAM (Z‑1) over the mixture demonstrated in membrane binding assays [REFS‑2], the isomer‑pure cis‑BrAAM is predicted to achieve equivalent receptor inactivation at substantially lower concentrations, reducing the risk of non‑specific cytotoxicity observed with higher BAAM concentrations in organ‑bath studies [REFS‑3].

receptor inactivation irreversible antagonist potency S49 lymphoma cells IC50

Sustained Receptor Knockdown Enables Receptor Turnover Measurement After cis‑BrAAM Treatment

BAAM‑based irreversible receptor inactivation has been validated as a method for measuring beta‑adrenoceptor half‑life in S49 lymphoma cells, where receptor recovery after BAAM blockade occurs exclusively through de novo receptor synthesis with a measured half‑life of 28–30 hours [REFS‑1]. Because cis‑BrAAM is the principal active species within BAAM, its use provides the same irreversible blockade capability with improved stoichiometric efficiency and reduced isomer‑related variability, making it the preferred reagent for receptor turnover and resynthesis kinetic studies [REFS‑1][REFS‑2].

receptor half-life receptor synthesis irreversible antagonist receptor recovery

cis-BrAAM Recommended Procurement Scenarios Based on Quantitative Evidence


Receptor Occupancy Titration and Spare Receptor Determination

cis‑BrAAM is the reagent of choice for Furchgott‑type receptor inactivation experiments in isolated tissue or membrane preparations [REFS‑1]. Its exclusive orthosteric site alkylation and wash resistance enable precise, dose‑dependent reduction of functional receptor number without altering the binding properties of remaining receptors, a requirement that BAAM mixtures, Z‑8, or E‑8 isomers cannot fulfil due to ectopic site modifications [REFS‑1]. The 4‑ to 20‑fold affinity advantage over BAAM mixtures allows lower effective concentrations, reducing non‑specific depressant effects observed with BAAM in organ‑bath studies [REFS‑2].

Beta-Adrenoceptor Turnover and Resynthesis Kinetic Studies

For experiments requiring measurement of receptor half‑life, synthesis rate, or recovery kinetics, cis‑BrAAM provides sustained, wash‑resistant receptor inactivation [REFS‑1][REFS‑3]. Receptor reappearance after cis‑BrAAM blockade reflects exclusively de novo receptor synthesis (validated half‑life = 28–30 hr in S49 cells), enabling clean turnover measurements that are impossible with reversible antagonists or mixed‑isomer preparations that introduce binding site heterogeneity [REFS‑3].

Structure‑Activity Relationship (SAR) Studies on Irreversible Beta‑Blockers

As the highest‑affinity, site‑specific isomer within the BAAM series, cis‑BrAAM serves as the essential reference standard for SAR programs investigating the stereochemical determinants of beta‑adrenoceptor alkylation [REFS‑1]. Comparative studies across the four isomers (Z‑1, E‑1, Z‑8, E‑8) have established that both the Z‑configuration of the p‑menthane ring and the carbon‑1 attachment of the pharmacophore are critical for high‑affinity orthosteric site alkylation, making cis‑BrAAM the benchmark against which new irreversible beta‑adrenergic probes must be measured [REFS‑1].

In Vivo Beta-Adrenoceptor Elimination and Functional Recovery Studies

The covalent, irreversible mechanism of cis‑BrAAM supports in vivo receptor knockdown protocols where sustained receptor elimination is required for days to weeks [REFS‑1]. While the BAAM mixture has been used in vivo for cardiac and pulmonary beta‑adrenoceptor inactivation [REFS‑2], isomer‑pure cis‑BrAAM offers the advantage of higher potency per unit mass and freedom from isomers (Z‑8, E‑8) that produce confounding ectopic site modifications, enabling cleaner interpretation of functional recovery data [REFS‑1].

Quote Request

Request a Quote for cis-BrAAM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.